molecular formula C15H15NO2 B3030321 2-Amino-3-biphenyl-3-YL-propionic acid CAS No. 887502-03-6

2-Amino-3-biphenyl-3-YL-propionic acid

Cat. No.: B3030321
CAS No.: 887502-03-6
M. Wt: 241.28 g/mol
InChI Key: XXPHIHDDXCFWMS-UHFFFAOYSA-N
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Description

2-Amino-3-biphenyl-3-yl-propionic acid is an organic compound with the molecular formula C15H15NO2. It is a derivative of propionic acid, featuring a biphenyl group and an amino group attached to the propionic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-biphenyl-3-yl-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and propionic acid derivatives.

    Formation of Intermediate: Biphenyl is subjected to nitration to form nitrobiphenyl, which is then reduced to aminobiphenyl.

    Coupling Reaction: The aminobiphenyl is then coupled with a propionic acid derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-biphenyl-3-yl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and hydroxylated compounds .

Scientific Research Applications

2-Amino-3-biphenyl-3-yl-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-biphenyl-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The biphenyl group provides structural stability and enhances its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-DL-phenylalanine: Another amino acid derivative with a biphenyl group.

    (S)-2-Amino-3-biphenyl-3-yl-propionic acid: The enantiomer of the compound, which may have different biological activities.

    ®-2-Amino-3-biphenyl-3-yl-propionic acid: Another enantiomer with distinct properties.

Uniqueness

2-Amino-3-biphenyl-3-yl-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a biphenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-3-(3-phenylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHIHDDXCFWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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